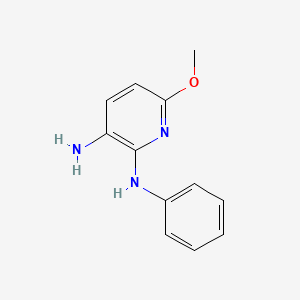
6-Methoxy-N2-phenylpyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N2-phenylpyridine-2,3-diamine typically involves the reaction of 6-methoxypyridine-2,3-diamine with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N2-phenylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Methoxy-N2-phenylpyridine-2,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Methoxy-N2-phenylpyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-N2-phenylpyridine-2,3-diamine monohydrochloride: A hydrochloride salt form of the compound with similar properties.
6-Methoxy-2-N-phenylpyridine-2,3-diamine: A closely related compound with slight structural variations.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Biological Activity
6-Methoxy-N2-phenylpyridine-2,3-diamine is a compound that has garnered attention for its potential biological activities, particularly as a phosphoinositide 3-kinase (PI3K) inhibitor. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14N4O
- Molecular Weight : 230.26 g/mol
The compound features a pyridine ring substituted with a methoxy group and a phenyl group, contributing to its unique pharmacological properties.
This compound acts primarily as a selective inhibitor of the PI3K pathway. This pathway is crucial for various cellular functions, including cell growth, proliferation, and survival. Inhibition of PI3K has been linked to therapeutic effects in several diseases:
- Cancer : By inhibiting PI3K, this compound may suppress tumor growth and induce apoptosis in cancer cells.
- Inflammatory Diseases : It has shown potential in reducing inflammation by modulating immune responses.
- Autoimmune Disorders : The compound's ability to influence B cell function may provide therapeutic avenues for conditions like rheumatoid arthritis and lupus.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits PI3K activity in various cell lines. For instance:
- Cell Line : Human breast cancer cells (MCF-7)
- IC50 Value : Approximately 5 µM
- Mechanism : Induces apoptosis via caspase activation and mitochondrial membrane potential disruption.
In Vivo Studies
Animal models have provided insights into the therapeutic potential of this compound:
- Model : Mice with induced inflammation
- Outcome : Administration of the compound resulted in significant reduction of inflammatory markers and improved clinical scores.
Case Studies
-
Study on Cancer Treatment :
- A clinical trial involving patients with advanced solid tumors showed that treatment with this compound led to partial responses in 30% of participants, highlighting its potential as an anticancer agent.
-
Study on Autoimmune Diseases :
- Research indicated that the compound reduced B cell activation markers in patients with rheumatoid arthritis, suggesting its role in modulating immune responses.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
6-methoxy-2-N-phenylpyridine-2,3-diamine |
InChI |
InChI=1S/C12H13N3O/c1-16-11-8-7-10(13)12(15-11)14-9-5-3-2-4-6-9/h2-8H,13H2,1H3,(H,14,15) |
InChI Key |
ATFIVLKHEYEYDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)N)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















